N-(2H-1,3-benzodioxol-5-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Studies on related compounds have explored synthetic methodologies and chemical properties, such as the synthesis of 2-methyl-4-sulfanilamido-s-triazine derivatives and other complex heterocyclic compounds. For instance, Kametani et al. (1972) detailed attempts to synthesize 2-methyl-4-sulfanilamido-s-triazine derivatives, highlighting the challenges and unexpected outcomes in the synthesis of related compounds, which may inform approaches to synthesizing compounds like N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide (Kametani, Okui, & Koizumi, 1972).
Potential Therapeutic Applications
Research into related chemical structures has also touched on potential therapeutic applications. For example, derivatives of triazine and sulfonamides have been explored for their anticancer, antimalarial, and antimicrobial activities. The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, as investigated by Stec et al. (2011), offer insights into the design of compounds for targeted cancer therapy, which could be relevant for the design and application of N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide as a potential therapeutic agent (Stec et al., 2011).
Antimicrobial and Antitumor Activity
Further, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, as reported by Hu et al. (2008), and their evaluation for in vitro antitumor activity against various cell lines, provide a template for assessing the potential biological activities of N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide (Hu, Hou, Xie, & Huang, 2008).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-4-5-21-14(6-10)19-16(20-17(21)23)26-8-15(22)18-11-2-3-12-13(7-11)25-9-24-12/h2-7H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMYGIVMXJTMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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